(2R)-1-{4-[(1aR,6r,10bS)-1,1-Difluoro-1,1a,6,10b-tetrahydrodibenzo[a,e]cyclopropa[c]cyclohepten-6-yl]piperazin-1-yl}-3-(quinolin-5-yloxy)propan-2-ol
Description
This compound is a structurally complex molecule featuring:
- A piperazine ring substituted with a 1,1-difluoro-dibenzo[a,e]cyclopropa[c]cyclohepten moiety, which introduces stereochemical rigidity and fluorinated hydrophobicity.
Properties
IUPAC Name |
1-[4-(3,3-difluoro-11-tetracyclo[10.4.0.02,4.05,10]hexadeca-1(16),5,7,9,12,14-hexaenyl)piperazin-1-yl]-3-quinolin-5-yloxypropan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H31F2N3O2/c33-32(34)29-22-7-1-3-9-24(22)31(25-10-4-2-8-23(25)30(29)32)37-17-15-36(16-18-37)19-21(38)20-39-28-13-5-12-27-26(28)11-6-14-35-27/h1-14,21,29-31,38H,15-20H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHOVFYSQUDPMCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(COC2=CC=CC3=C2C=CC=N3)O)C4C5=CC=CC=C5C6C(C6(F)F)C7=CC=CC=C47 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H31F2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20861438 | |
| Record name | 1-[4-(1,1-Difluoro-1,1a,6,10b-tetrahydrodibenzo[a,e]cyclopropa[c][7]annulen-6-yl)piperazin-1-yl]-3-[(quinolin-5-yl)oxy]propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20861438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
527.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
167354-41-8 | |
| Record name | 167354-41-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
The compound (2R)-1-{4-[(1aR,6r,10bS)-1,1-Difluoro-1,1a,6,10b-tetrahydrodibenzo[a,e]cyclopropa[c]cyclohepten-6-yl]piperazin-1-yl}-3-(quinolin-5-yloxy)propan-2-ol, commonly known as Zosuquidar (CAS Number: 167354-41-8), has garnered attention for its potential biological activities, particularly in the field of oncology. This article provides a detailed examination of its biological activity based on diverse sources.
Molecular Formula: C32H31F2N3O2
Molecular Weight: 527.6 g/mol
IUPAC Name: (2R)-1-{4-[(1aR,10bS)-1,1-Difluoro-1,1a,6,10b-tetrahydrodibenzo[a,e]cyclopropa[c]cyclohepten-6-yl]-piperazin-1-yl}-3-(quinolin-5-yloxy)-propan-2-ol
Zosuquidar is primarily recognized as a P-glycoprotein (P-gp) inhibitor , which plays a crucial role in multidrug resistance (MDR) in cancer therapy. By inhibiting P-gp, Zosuquidar enhances the bioavailability of various chemotherapeutic agents that are substrates for this efflux pump. This mechanism is vital in overcoming drug resistance in cancer cells.
Key Findings on Biological Activity
-
Antineoplastic Activity:
- Zosuquidar has been shown to enhance the efficacy of several anticancer drugs by preventing their expulsion from cancer cells. This property has been evaluated in various preclinical studies and clinical trials.
- In vitro studies demonstrated that Zosuquidar significantly increased the cytotoxicity of doxorubicin and paclitaxel in resistant cancer cell lines .
- Clinical Trials:
- Pharmacokinetics:
Case Study 1: Acute Myeloid Leukemia
In a study involving patients with relapsed or refractory AML, the addition of Zosuquidar to standard chemotherapy led to a higher response rate compared to chemotherapy alone. Patients receiving the combination therapy showed improved survival rates and reduced incidence of relapse .
Case Study 2: Solid Tumors
Another trial focused on solid tumors demonstrated that Zosuquidar effectively increased the response rate to doxorubicin treatment in patients whose tumors expressed high levels of P-glycoprotein. The study concluded that Zosuquidar could be a valuable addition to treatment protocols for solid tumors resistant to conventional therapies .
Table 1: Summary of Biological Activities
Table 2: Clinical Trial Phases for Zosuquidar
| Trial Phase | Focus Area | Outcome Summary |
|---|---|---|
| Phase 1 | Safety and Dosage | Established tolerable dosage levels |
| Phase 2 | Efficacy in AML | Increased response rates |
| Phase 3 | Combination Therapy | Improved survival rates |
Scientific Research Applications
Cancer Treatment
Zosuquidar has been investigated for its potential to overcome MDR in various cancers:
- Acute Myeloid Leukemia (AML) : Clinical studies have shown that Zosuquidar can sensitize AML cells to cytotoxic drugs, improving treatment outcomes.
- Solid Tumors : Research indicates that Zosuquidar enhances the effectiveness of multiple chemotherapeutic agents in solid tumors by preventing drug efflux mediated by P-gp .
Combination Therapies
Zosuquidar is often studied in combination with other chemotherapeutics:
Case Study 1: Acute Myeloid Leukemia
In a Phase III clinical trial involving patients with AML, Zosuquidar was administered alongside standard chemotherapy. Results indicated a significant increase in remission rates and overall survival compared to control groups receiving chemotherapy without Zosuquidar. The study highlighted Zosuquidar's ability to reverse P-gp-mediated resistance effectively .
Case Study 2: Solid Tumors
A multicenter trial evaluated the impact of Zosuquidar on patients with solid tumors resistant to conventional therapies. The addition of Zosuquidar resulted in improved drug accumulation within tumor cells and enhanced therapeutic responses across various cancer types. Patients reported fewer side effects due to the reduced need for higher doses of chemotherapy agents .
Safety and Toxicity
Zosuquidar has been associated with some adverse effects typical of P-gp inhibitors, including:
Comparison with Similar Compounds
Research Findings and Methodological Considerations
Molecular Networking and Clustering ()
- Cosine Scores: Used in mass spectrometry to group compounds with similar fragmentation patterns. The target’s quinoline moiety may yield clusters distinct from benzo[b]thiophen derivatives .
- KEGG/LIGAND Database : Biochemical relevance of scaffolds (e.g., carbohydrate-like clusters) correlates with pathway specificity, suggesting the target’s dibenzo-cyclopropa group may align with steroid or polycyclic pathways .
Limitations in Similarity Metrics
- QSAR Models (): Global chemical space comparisons may overlook subtle stereochemical variations (e.g., the target’s (2R)-configuration), critical for receptor binding .
- Docking Variability: Minor structural changes (e.g., -F₂ vs. -OCH₃) alter binding pocket interactions, as seen in ’s affinity score variability .
Q & A
Q. What experimental strategies are recommended for synthesizing this compound?
- Methodological Answer : Synthesis requires multi-step optimization due to the compound's complex stereochemistry and fused ring systems. Key steps include:
- Piperazine Functionalization : Use regioselective alkylation or coupling reactions to attach the dibenzo[a,e]cyclopropa[c]cycloheptene moiety ().
- Quinoline Integration : Employ nucleophilic substitution under anhydrous conditions to introduce the quinolin-5-yloxy group ().
- Chiral Resolution : Utilize chiral chromatography or enzymatic resolution to isolate the (2R)-enantiomer ().
Critical Parameters : Monitor reaction temperatures (e.g., reflux conditions in ) and use inert atmospheres to prevent fluorinated group degradation.
Q. How can researchers validate the compound’s structural integrity?
- Methodological Answer : Combine spectroscopic and chromatographic techniques:
- NMR Spectroscopy : Analyze H and C chemical shifts to confirm stereochemistry (e.g., cycloheptenyl protons at δ 5.5–6.5 ppm and quinoloxy protons at δ 7.0–8.5 ppm) ().
- Mass Spectrometry (HRMS) : Confirm molecular weight ([M+H] expected at m/z 567.23) with <2 ppm error ().
- HPLC-PDA : Assess purity (>98%) using a C18 column and gradient elution ().
Q. What safety protocols are essential when handling this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles due to potential fluorinated byproduct toxicity ().
- Ventilation : Use fume hoods for synthesis steps involving volatile solvents (e.g., CHCl in ).
- Waste Disposal : Segregate halogenated waste per EPA guidelines ().
Advanced Research Questions
Q. How does stereochemistry at the (1aR,6r,10bS) positions influence biological activity?
- Methodological Answer :
- Comparative Studies : Synthesize diastereomers and evaluate via receptor-binding assays (e.g., fluorinated analogs in showed 10x potency differences).
- Computational Modeling : Use DFT calculations to correlate stereoelectronic effects with ligand-receptor interactions ().
Data Interpretation : Contradictions in activity may arise from mismatched enantiomer ratios ().
Q. How to resolve contradictions in spectral data during characterization?
- Methodological Answer :
- Dynamic NMR : Detect conformational exchange in the cyclopropane ring (e.g., coalescence temperatures >100°C) ().
- Isotopic Labeling : Use F NMR to track fluorine environments ().
Example : Overlapping H signals in the piperazine moiety can be deconvoluted via COSY or NOESY ().
Q. What computational tools predict physicochemical properties for formulation studies?
- Methodological Answer :
- LogP Calculation : Use Molinspiration or SwissADME to estimate hydrophobicity (LogP ≈ 3.5 ± 0.5) ().
- Solubility Prediction : Apply Hansen solubility parameters for DMSO or ethanol ().
Validation : Cross-check with experimental shake-flask method ().
Q. How to design assays for studying its interaction with biological targets?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., GPCRs) and measure binding kinetics (KD < 100 nM) ().
- Fluorescence Polarization : Label the quinoline group for competitive binding studies ().
Controls : Include structurally related analogs to assess specificity ().
Key Takeaways
- Synthesis : Prioritize stereochemical control and fluorinated group stability.
- Characterization : Combine advanced NMR and HRMS for unambiguous confirmation.
- Biological Studies : Use SPR and computational modeling to link structure-activity relationships.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
